REACTION_SMILES
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[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][CH2:27][OH:28].[Cl:1][c:2]1[c:3]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:4][n:5][c:6]2[cH:7][c:8]([F:13])[c:9]([F:12])[cH:10][c:11]12>>[cH:2]1[c:3]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:4][n:5][c:6]2[cH:7][c:8]([F:13])[c:9]([F:12])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc2cc(F)c(F)cc2c1Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc2cc(F)c(F)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |